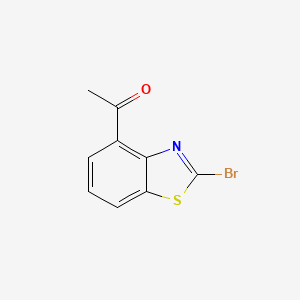
N-Boc-tubulysis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxycarbonyl-tubulysis, commonly referred to as N-Boc-tubulysis, is a compound used in organic synthesis, particularly for the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal. This compound is significant in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-tubulysis typically involves the reaction of tubulysis with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity. Common bases used include sodium hydroxide, potassium carbonate, and triethylamine.
Reaction with Di-tert-butyl Dicarbonate:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for continuous deprotection of N-Boc groups, facilitating large-scale production.
化学反応の分析
Types of Reactions
N-Boc-tubulysis undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to regenerate the free amine.
Substitution: Reactions where the Boc-protected amine participates in nucleophilic substitution.
Oxidation and Reduction: Though less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: Free amine (tubulysis).
Substitution: Substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
科学的研究の応用
N-Boc-tubulysis has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Facilitates the study of amino group functionalities in peptides and proteins.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in large-scale production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Boc-tubulysis primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing for further chemical transformations.
Molecular Targets and Pathways
Protection: The Boc group forms a stable carbamate linkage with the amino group.
Deprotection: Acidic or basic conditions cleave the carbamate linkage, releasing the free amine.
類似化合物との比較
N-Boc-tubulysis is compared with other amino-protecting groups such as:
N-tert-Butoxycarbonyl (Boc): Similar stability and ease of removal.
N-Formyl: Less stable under basic conditions.
N-Acetyl: Requires harsher conditions for removal.
Uniqueness
This compound is unique due to its balance of stability and ease of removal, making it highly versatile in organic synthesis. Its compatibility with various reaction conditions and reagents further enhances its utility.
List of Similar Compounds
- N-tert-Butoxycarbonyl (Boc)
- N-Formyl
- N-Acetyl
- N-Benzyloxycarbonyl (Cbz)
- N-Phthaloyl
特性
IUPAC Name |
methyl (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N4O8S/c1-12-23(4)31(40-36(46)49-37(7,8)9)34(44)41(10)29(22(2)3)20-30(48-25(6)42)33-39-28(21-50-33)32(43)38-27(18-24(5)35(45)47-11)19-26-16-14-13-15-17-26/h13-17,21-24,27,29-31H,12,18-20H2,1-11H3,(H,38,43)(H,40,46)/t23-,24-,27+,29+,30+,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZAVNFMNDPKI-CLCYSURZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027819.png)

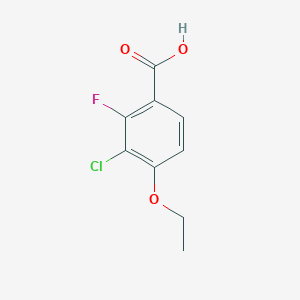
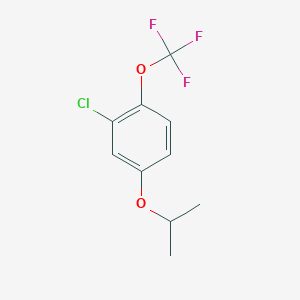
![2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B8027844.png)

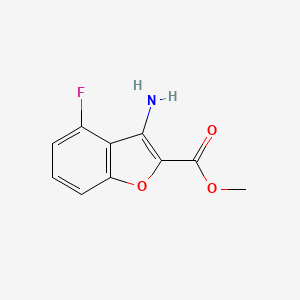
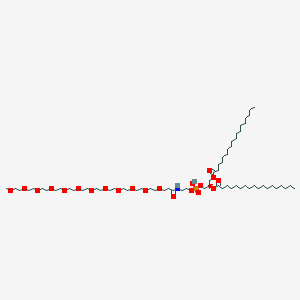
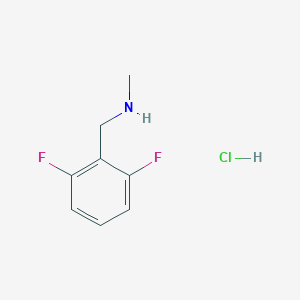
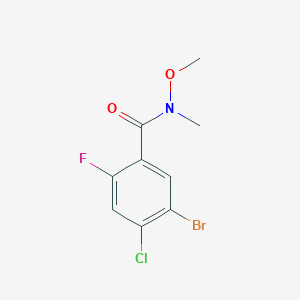
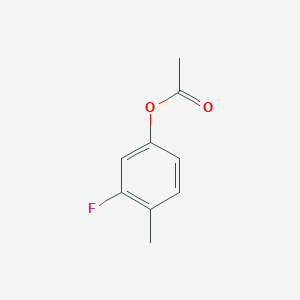

![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)
